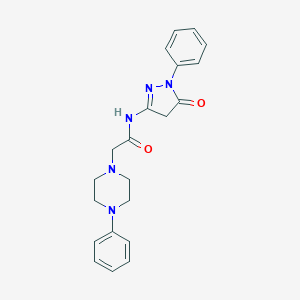
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Wirkmechanismus
The exact mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood. However, it has been proposed that the compound acts by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Biochemical and Physiological Effects:
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters, leading to its potential use as an antidepressant and anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. It also exhibits potent activities, making it a suitable candidate for further investigation. However, the compound has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the investigation of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide. One potential direction is the investigation of its potential use as an antidepressant and anxiolytic agent. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity in vivo are also important future directions.
Synthesemethoden
The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetylation with acetic anhydride. Another method involves the reaction of 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide with 3-phenyl-2-pyrazolin-5-one in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities. It has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
Produktname |
N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-(4-phenyl-1-piperazinyl)acetamide |
|---|---|
Molekularformel |
C21H23N5O2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C21H23N5O2/c27-20(16-24-11-13-25(14-12-24)17-7-3-1-4-8-17)22-19-15-21(28)26(23-19)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23,27) |
InChI-Schlüssel |
FEIQZWCEEIVFBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(1-pyrrolidinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276238.png)
![Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276241.png)
![Ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276242.png)
![Ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276243.png)
![Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276244.png)
![Ethyl 6-methyl-2-{[(4-methyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276245.png)
![8-(3-Methylphenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276249.png)
![5-amino-1-[6-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276250.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![4-[3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276255.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)